molecular formula C6H9NO2 B8600592 2,4,5-trimethyl-4-isoxazolin-3-one CAS No. 932-19-4

2,4,5-trimethyl-4-isoxazolin-3-one

Cat. No. B8600592
M. Wt: 127.14 g/mol
InChI Key: OUOWGXOKJZRCFW-UHFFFAOYSA-N
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Patent
USRE038200E1

Procedure details

To a solution of 3-hydroxy-4,5-dimethylisoxazole (7 g, 62 mmol) in ether (50 mL) was added diazomethane until a persistent yellow colour was obtained. The reaction was stirred for another 30 min at room temperature. The ether was evaporated off and the residue purified by column chromatography on silica gel suing either as eluent. 4 g of the desired material was obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:6]([CH3:7])=[C:5]([CH3:8])[O:4][N:3]=1.[N+](=[CH2:11])=[N-]>CCOCC>[CH3:11][N:3]1[C:2](=[O:1])[C:6]([CH3:7])=[C:5]([CH3:8])[O:4]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OC1=NOC(=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for another 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The ether was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel suing either as eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1OC(=C(C1=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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